

In-Vitro Stability of Gadoquatrane: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoquatrane (BAY 1747846) is a novel tetrameric, macrocyclic gadolinium-based contrast agent (GBCA) developed for magnetic resonance imaging (MRI).[1][2] Its unique structure, consisting of four macrocyclic Gd-GlyMe-DOTA cages, results in high relaxivity and a favorable safety profile, allowing for a significant reduction in the required gadolinium (Gd) dose compared to conventional GBCAs.[1][3][4] A critical aspect of its preclinical and clinical evaluation is the comprehensive assessment of its in-vitro stability. This ensures minimal release of potentially toxic free Gd³⁺ ions under physiological conditions. This technical guide provides a detailed overview of the in-vitro stability studies of the **Gadoquatrane** molecule, summarizing key data and experimental methodologies.

Chemical Structure

Gadoquatrane is a large, tetrameric molecule with a molecular weight of 2579 g/mol . Each molecule contains four gadolinium ions, each chelated within a macrocyclic GlyMe-DOTA cage. This structure is designed to confer high kinetic inertness and thermodynamic stability, preventing the dissociation of the Gd³⁺ ion from the ligand.

Quantitative Stability Data



The in-vitro stability of **Gadoquatrane** has been rigorously assessed under various conditions, including physiological and stressed environments. The following tables summarize the key quantitative findings from these studies, comparing **Gadoquatrane** to other commercially available GBCAs.

Table 1: Dissociation Half-Lives of GBCAs under Acidic Conditions (pH 1.2, 37°C)

Contrast Agent	Dissociation Half-Life (Mean)	95% Confidence Interval
Gadoquatrane	28.6 days	(28.1, 29.1) days
Gadopiclenol	14.2 days	(13.8, 14.6) days
Gadoterate	2.7 days	(2.6, 2.8) days
Gadobutrol	14.1 hours	(13.1, 15.1) hours
Gadoteridol	2.2 hours	(2.0, 2.4) hours

Data sourced from studies assessing kinetic inertness in a strong acidic environment to compare the relative stability of different GBCAs.

Table 2: Gadolinium Release in Human Plasma (pH 7.4, 37°C) after 15 Days

Contrast Agent	Released Gd³+ (% of Total Gd)	95% Confidence Interval
Gadoquatrane	Below Lower Limit of Quantification (LLOQ)	N/A
Gadoterate	Below Lower Limit of Quantification (LLOQ)	N/A
Gadobutrol	0.12%	(0.11, 0.13)%
Gadopiclenol	0.20%	(0.19, 0.21)%
Gadoteridol	0.20%	(0.20, 0.21)%



*LLOQ was 0.01% of total Gd.

Table 3: Gadolinium Release in Human Serum (pH 7.4, 37°C) after 21 Days

Contrast Agent	Total Gd Release
Gadoquatrane	Below Limit of Quantification (LLOQ)
Gadobutrol	Below Limit of Quantification (LLOQ)
Gadodiamide (Linear GBCA)	13.5%

^{*}LLOQ was 0.1 nmol Gd/g.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. The following sections describe the key experimental protocols used to assess the in-vitro stability of **Gadoquatrane**.

Kinetic Inertness Assessment under Acidic Conditions

This assay determines the dissociation rate of GBCAs under harsh, non-physiological acidic conditions to provide a comparative measure of their kinetic inertness.

Methodology:

- Incubation: Gadoquatrane and other GBCAs are incubated at equimolar Gd concentrations (e.g., 25 μmol/L) in a solution at pH 1.2 and a constant temperature of 37°C.
- Quantification of Free Gd³⁺: At various time points, aliquots of the incubation mixture are taken. The concentration of released, free Gd³⁺ ions is determined using a complexometric assay with a colorimetric indicator, such as Arsenazo III.
- Data Analysis: The percentage of released Gd³⁺ over time is plotted, and the data is fitted to a first-order kinetic model to calculate the dissociation half-life.

Stability Assessment in Human Plasma/Serum



This experiment evaluates the stability of **Gadoquatrane** under conditions that mimic the physiological environment.

Methodology:

- Incubation: **Gadoquatrane** is incubated in human plasma or serum at a physiological pH of 7.4 and a temperature of 37°C for an extended period (e.g., 15 or 21 days).
- Separation of Free Gd³⁺: After incubation, the free Gd³⁺ ions are separated from the intact GBCA complex. This is typically achieved using ion exchange chromatography.
- Quantification of Free Gd³⁺: The amount of free Gd³⁺ in the eluate is quantified using a highly sensitive technique, Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
- Data Analysis: The concentration of released Gd³⁺ is expressed as a percentage of the total initial Gd concentration.

Zinc Transmetallation Assay

Transmetallation assays assess the kinetic inertness of a GBCA by challenging it with a competing metal ion, such as zinc, which is physiologically relevant.

Methodology:

- Incubation: **Gadoquatrane** is incubated in the presence of a zinc solution.
- Monitoring Gd³⁺ Release: The release of Gd³⁺ from the **Gadoquatrane** complex is monitored over time. A lack of Gd³⁺ release indicates high stability against competing ions. **Gadoquatrane** showed no Gd³⁺ release in this assay.

Metabolic Stability

The metabolic stability of **Gadoquatrane** was assessed to ensure the molecule is not degraded by enzymes in the body, which could lead to the release of free gadolinium.

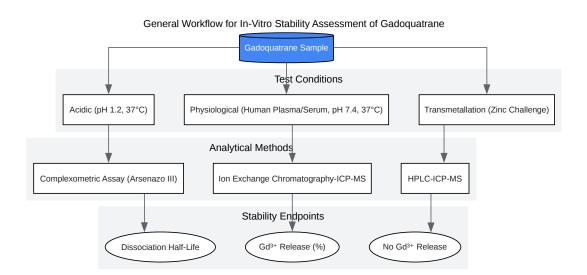
Methodology:



- In-vitro Incubation: Gadoquatrane was incubated with human and rat hepatocytes for up to 4 hours.
- Analysis: Samples were analyzed to detect any metabolic degradation of the parent compound.
- Results: No in-vitro uptake or metabolic degradation was observed. Furthermore, in-vivo studies in rats and cynomolgus monkeys showed high metabolic stability, with no formation of metabolites detected in urine samples.

Visualized Workflows and Pathways

To further elucidate the experimental processes and logical relationships in stability testing, the following diagrams are provided in the DOT language for Graphviz.





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Caption: General workflow for in-vitro stability assessment of **Gadoquatrane**.

Gadoquatrane incubated in Human Plasma (pH 7.4, 37°C) Incubation Period (e.g., 15 days) Separation of Free Gd³+ from Intact Complex (Ion Exchange Chromatography) Elution of Free Gd³+ Quantification of Free Gd³+ (ICP-MS) Data Analysis Result: Gd³+ Release (%)

Pathway for Quantification of Released Gd3+ in Human Plasma

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Caption: Pathway for the quantification of released Gd³⁺ in human plasma.

Conclusion

The comprehensive in-vitro stability studies of **Gadoquatrane** demonstrate its exceptional stability, particularly under physiological conditions. The data consistently show that **Gadoquatrane** has a very high kinetic inertness, significantly greater than many other macrocyclic GBCAs, and a negligible potential for gadolinium release in human plasma and serum. This high stability is a key feature of its safety profile and supports its development as a



next-generation MRI contrast agent that can be used at a substantially lower dose. The robust analytical methodologies employed in these studies provide a high degree of confidence in the stability of the **Gadoquatrane** molecule.

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